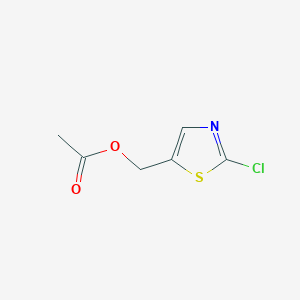

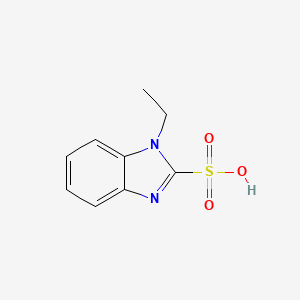

(2-氯-1,3-噻唑-5-基)甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-Chloro-1,3-thiazol-5-yl)methyl acetate" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives and their synthesis, which can provide insights into the general class of compounds to which "(2-Chloro-1,3-thiazol-5-yl)methyl acetate" belongs. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring structure. They are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions and the use of reagents such as dimethyl acetylenedicarboxylate (DMAD). For example, the synthesis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate involved the reaction of 4-(acridin-9-yl)-1-(tert-butyl)thiosemicarbazide with DMAD . Similarly, novel thiazolo derivatives were synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate through initial condensation with phenyl isothiocyanate followed by further reactions . These methods highlight the versatility of thiazole chemistry and the potential routes that could be explored for the synthesis of "(2-Chloro-1,3-thiazol-5-yl)methyl acetate".

Molecular Structure Analysis

The molecular and solid-state structures of thiazole derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy. For instance, the structure of a methyl iminothiazolidin acetate derivative was confirmed by X-ray crystallography . Computational methods like B3LYP calculations with various basis sets can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cyclocondensation and multicomponent condensation reactions. The reactivity of these compounds is influenced by the substituents on the thiazole ring, as seen in the synthesis of N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines from a guanidine derivative . The presence of electron-withdrawing or electron-donating groups can significantly affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties. For example, the presence of bulky groups like tert-butyl can influence the crystal packing and intermolecular interactions within the solid state, as observed in the crystal structure analysis . The pharmacological properties, such as antiarrhythmic and anticoagulant activities, are also notable features of some thiazole derivatives .

科学研究应用

抗血栓药物合成

(2-氯-1,3-噻唑-5-基)甲酸甲酯的主要应用之一是合成抗血栓药物,例如氯吡格雷[(S)-氯吡格雷],这是一种噻吩并吡啶类药物,以商品名波立维和艾司可维上市。由于氯吡格雷具有强大的抗血小板和抗血栓特性,对其需求促使合成界为该药物开发简便的合成方法。本综述讨论了(S)-氯吡格雷的各种合成方法,深入了解每种方法的优缺点,这有助于科学界进一步发展氯吡格雷的合成方法,并可能创造新的合成思路(A. Saeed等人,2017)。

环境和生物技术应用

(2-氯-1,3-噻唑-5-基)甲酸甲酯及其衍生物的另一个重要应用领域涉及环境和生物技术研究。例如,使用稳定碳同位素特征对产甲烷途径的研究强调了乙酸衍生物在量化不同途径对各种环境中甲烷产生的贡献中的作用。了解乙酸衍生物转化为甲烷的同位素分馏因子可以深入了解环境产甲烷过程(R.康拉德,2005)。

毒性和安全性评估

对离子液体(如1-乙基-3-甲基咪唑鎓乙酸盐)的研究表明,它们可以溶解各种生物聚合物,如纤维素和甲壳质,这证明了乙酸衍生物在工业上的潜在应用。然而,在将其大规模利用之前,迫切需要了解其毒性和环境影响。本领域的综述旨在填补此类化合物毒性和环境归宿方面的知识空白,强调在广泛应用之前进行全面毒理学评估的必要性(Shaghayegh Ostadjoo等人,2018)。

安全和危害

“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is classified as an irritant . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

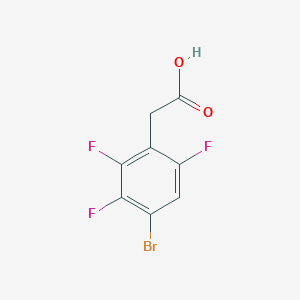

(2-chloro-1,3-thiazol-5-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSPIMTWTUAJDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377383 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-1,3-thiazol-5-yl)methyl acetate | |

CAS RN |

339018-65-4 |

Source

|

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)